Cas no 81237-69-6 (5-Bromo-1,2,3,4-tetrahydroisoquinoline)
5-Bromo-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline
- 5-Bromo-1,2,3,4-tetrahdyroisoquinoline
- 5-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
- 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
- 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
- Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-
- 5-Bromo-1,2,3,4-tetrahydroisoquinoline (ACI)
-
- MDL: MFCD08544279
- Inchi: 1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
- InChI Key: IZCCDTQAIOPIGY-UHFFFAOYSA-N
- SMILES: BrC1C2CCNCC=2C=CC=1
Computed Properties
- Exact Mass: 211.00000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- Boiling Point: 294.3°C at 760 mmHg
- PSA: 12.03000
- LogP: 2.42360
5-Bromo-1,2,3,4-tetrahydroisoquinoline Security Information
- Hazard Statement: H302-H315-H319-H332-H335
- Hazard Category Code: 22-51
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
5-Bromo-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV778-50mg |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 97+% | 50mg |
55.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV778-1g |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 97+% | 1g |
246.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV778-5g |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 97+% | 5g |
966.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QV778-250mg |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 97+% | 250mg |
186CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840779-5g |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 98% | 5g |
1,382.00 | 2021-05-17 | |
| TRC | B688135-250mg |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B688135-1g |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 1g |
$ 145.00 | 2022-06-06 | ||
| TRC | B688135-5g |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 5g |
$ 430.00 | 2022-06-06 | ||
| TRC | B688135-10g |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 10g |
$ 896.00 | 2023-04-18 | ||
| Alichem | A189003980-5g |
5-Bromo-1,2,3,4-tetrahydroisoquinoline |
81237-69-6 | 97% | 5g |
$189.00 | 2023-09-01 |
5-Bromo-1,2,3,4-tetrahydroisoquinoline Production Method
Production Method 1
1.2 Solvents: Water ; 25 °C
1.3 Reagents: Trifluoromethanesulfonic acid ; 20 °C; 16 h, 70 °C
1.4 Solvents: Water ; 0 °C
1.5 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt; 12 h, reflux; reflux → rt
1.6 Reagents: Sodium hydroxide Solvents: Water ; rt
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 4
1.2 Reagents: Water ; cooled
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Trifluoromethanesulfonic acid ; 20 °C; 16 h, 70 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt
1.5 Reagents: Sodium hydroxide Solvents: Water
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 9
1.2 Solvents: Water ; 0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Production Method 10
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C → reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water
5-Bromo-1,2,3,4-tetrahydroisoquinoline Raw materials
- 2-Bromophenylethylamine
- 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one
- 5-Bromoisoquinoline
- Carbamic acid, [2-(2-bromophenyl)ethyl]-, ethyl ester
5-Bromo-1,2,3,4-tetrahydroisoquinoline Preparation Products
5-Bromo-1,2,3,4-tetrahydroisoquinoline Suppliers
5-Bromo-1,2,3,4-tetrahydroisoquinoline Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-Bromo-1,2,3,4-tetrahydroisoquinoline
Comprehensive Overview of 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No. 81237-69-6)
5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No. 81237-69-6) is a brominated derivative of tetrahydroisoquinoline, a structural motif widely recognized in medicinal chemistry and organic synthesis. This compound has garnered significant attention due to its versatile applications in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. Researchers frequently explore its potential as a building block for heterocyclic compounds, given its unique reactivity and stability under various conditions.
The growing interest in 5-Bromo-1,2,3,4-tetrahydroisoquinoline aligns with the broader trend of optimizing small molecule drug candidates. In recent years, the demand for high-purity intermediates like this compound has surged, driven by advancements in structure-activity relationship (SAR) studies and fragment-based drug design. Its bromine substituent offers a strategic handle for further functionalization via cross-coupling reactions, making it a valuable tool for synthetic chemists.
From an industrial perspective, CAS No. 81237-69-6 is often discussed in the context of green chemistry and sustainable synthesis. Laboratories prioritize efficient routes to minimize waste and reduce reliance on hazardous reagents. Recent publications highlight catalytic methods for introducing bromine into the tetrahydroisoquinoline scaffold, addressing environmental concerns while maintaining yield and selectivity.
Another hot topic linked to 5-Bromo-1,2,3,4-tetrahydroisoquinoline is its role in central nervous system (CNS) drug discovery. The tetrahydroisoquinoline core is prevalent in alkaloids with neuroactive properties, spurring investigations into analogs for treating disorders like Parkinson’s disease and depression. Users searching for "tetrahydroisoquinoline derivatives in neuroscience" or "brominated heterocycles for CNS targets" will find this compound highly relevant.
Quality control and analytical characterization are critical for CAS No. 81237-69-6. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry ensure batch consistency, a key concern for buyers. Suppliers emphasizing certificates of analysis (CoA) and regulatory compliance dominate search engine rankings, reflecting user preferences for transparency.
In summary, 5-Bromo-1,2,3,4-tetrahydroisoquinoline bridges multiple disciplines—from synthetic methodology to drug development. Its adaptability and relevance to contemporary research trends solidify its position as a staple in modern organic chemistry. For those exploring "brominated isoquinoline synthesis" or "pharmacophore optimization strategies," this compound offers a compelling case study.
81237-69-6 (5-Bromo-1,2,3,4-tetrahydroisoquinoline) Related Products
- 1203684-57-4(5-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline)
- 780738-23-0(7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline)
- 215798-22-4(7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 1258856-73-3(5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrobromide)
- 923591-51-9(5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 75416-51-2(8-Bromo-1,2,3,4-tetrahydroisoquinoline)
- 1159813-53-2(8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 807330-23-0(ISOQUINOLINE, 8-BROMO-1,2,3,4-TETRAHYDRO-2-(PHENYLMETHYL)-)
- 1176414-91-7(5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline)
- 947499-03-8(8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)